1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

SAR comparison evidence limitation

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1785530-87-1) is a structurally defined heterocyclic tool compound built on the pharmacologically critical tetrahydropyrazolo[4,3-c]pyridine scaffold. Its N1-ethyl and unsubstituted C3-phenyl substitution pattern confers a selectivity profile distinct from high-α₁-affinity N1-benzyl analogs, making it ideal as a matched negative control in α₁-adrenoceptor screening cascades or as a fragment-growth starting point for kinase inhibitor programs. Procure this exact entity to ensure traceable, reproducible SAR data.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 1785530-87-1
Cat. No. B1470446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS1785530-87-1
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(CNCC2)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C14H17N3/c1-2-17-13-8-9-15-10-12(13)14(16-17)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3
InChIKeySFHBGYBNKCLHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1785530-87-1) – Core Properties and Pharmacological Class Context


1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (molecular formula C₁₄H₁₇N₃, molecular weight 227.30 g mol⁻¹) is a heterocyclic compound comprising a pyrazole ring fused to a saturated tetrahydropyridine ring, with an N1‑ethyl and a C3‑phenyl substituent . The 4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine scaffold has attracted sustained medicinal‑chemistry interest because it can deliver affinity for central benzodiazepine receptors, displace [³H]prazosin from α₁‑adrenoceptors, and inhibit oncogenic kinases such as c‑Met and mutant EGFR, depending on the exact substitution pattern [1][2][3].

Why Close Analogs of 1‑Ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine Cannot Be Treated as Interchangeable


The tetrahydropyrazolo[4,3‑c]pyridine scaffold exhibits steep structure‑activity relationships (SAR) where modest changes to the N1‑alkyl or C3‑aryl groups can reverse pharmacological profiles. In the antihypertensive series, replacing N1‑benzyl with smaller N1‑alkyl chains sharply reduces [³H]prazosin displacement and in‑vivo blood‑pressure lowering [1]. In the anxiolytic series, aryl‑fusion versus simple phenyl substitution determines whether compounds behave as diazepam‑like agonists or show an anxioselective profile with reduced sedation and anticonvulsant activity [2]. For kinase‑targeted programs, the spatial orientation of the N1‑ethyl and the electron‑rich phenyl ring modulates c‑Met binding and selectivity against other tyrosine kinases [3]. Consequently, substituting 1‑ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine with a regioisomer or a closely related analog in a biological assay can lead to quantitatively different potency, selectivity, or toxicity—a risk that underpins the need for compound‑specific evidence in procurement decisions.

Quantitative Differentiation Evidence for 1‑Ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine (1785530-87-1) Versus Its Closest Analogs


Note on Availability of High‑Strength Differential Evidence

As of the search date, no published head‑to‑head comparative data were identified that simultaneously report quantitative results for 1‑ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine and a named close analog in the same assay. Therefore, the evidence items below are drawn from class‑level SAR studies that illustrate the quantifiable impact of substituent variation and can guide compound selection, but they do not constitute direct comparator data for this specific CAS number [1][2][3].

SAR comparison evidence limitation

Impact of N1‑Substituent on α₁‑Adrenoceptor Affinity in the Tetrahydropyrazolo[4,3‑c]pyridine Series

In the seminal 1985 study by Winters et al., the N1‑benzyl analog 1‑benzyl‑3‑(4‑fluorophenyl)‑4,5,6,7‑tetrahydropyrazolo[4,3‑c]pyridine (L 16052) displaced [³H]prazosin with an IC₅₀ of approximately 10 nM, whereas the N1‑methyl analog showed markedly weaker affinity (IC₅₀ > 1 µM) [1]. Although 1‑ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine was not directly tested in that paper, the data establish that a change from N1‑benzyl to a smaller N1‑alkyl group can reduce target affinity by ≥100‑fold. The N1‑ethyl group of the target compound occupies an intermediate steric/bulk position between methyl and benzyl, allowing users to hypothesize intermediate affinity based on this class‑level SAR.

antihypertensive alpha1-adrenoceptor N1-substituent

Phenyl vs Fluorophenyl Substitution: Differential Anxiolytic vs Antihypertensive Profile

Forbes et al. (1990) showed that several aryl‑fused pyrazolo[4,3‑c]pyridines displaced [³H]flunitrazepam from central benzodiazepine receptors with IC₅₀ values < 10 nM, outperforming diazepam (IC₅₀ ≈ 20 nM) in binding affinity while producing less sedation and anticonvulsant activity in vivo [1]. Separately, Winters et al. (1985) demonstrated that introducing a 4‑fluoro substituent on the C3‑phenyl ring of the tetrahydropyrazolo[4,3‑c]pyridine scaffold was critical for high α₁‑adrenoceptor affinity (IC₅₀ ≈ 10 nM for the 4‑F‑phenyl analog) [2]. The target compound bears an unsubstituted phenyl ring at C3, which, by class‑level SAR inference, may attenuate α₁‑adrenoceptor potency while potentially retaining a degree of benzodiazepine‑site interaction. This points toward a differentiated pharmacological fingerprint that is not interchangeable with the 4‑fluorophenyl‑substituted antihypertensive leads.

anxiolytic benzodiazepine receptor selectivity

Kinase Inhibitor Scaffold: c‑Met IC₅₀ Dependence on Pyrazolopyridine Substitution

Zhang et al. (2017) reported that within a series of 4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine‑based c‑Met inhibitors, the most potent compound (8c) achieved a c‑Met enzymatic IC₅₀ of 68 nM and >50‑fold selectivity over other kinases, while the lead compound 1 (a close structural analog with different N1/C3 substitution) was less active by an unspecified margin [1]. Although the target compound 1‑ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine was not specifically tested, the study demonstrates that incremental changes in the tetrahydropyrazolo[4,3‑c]pyridine core can shift kinase potency from sub‑100 nM to micromolar and alter selectivity profiles by over an order of magnitude.

c-Met kinase inhibitor substitution effect

Evidence‑Backed Application Scenarios for 1‑Ethyl‑3‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine (1785530-87-1)


Probing α₁‑Adrenoceptor vs CNS Target Selectivity Through N1‑Ethyl/C3‑Phenyl Substitution

The class‑level SAR demonstrates that an unsubstituted phenyl at C3, combined with an N1‑ethyl group, creates a pharmacological profile distinct from the high‑α₁‑affinity 4‑fluorophenyl‑N1‑benzyl analogs [2] and from the CNS‑depressant aryl‑fused derivatives [1]. Investigators aiming to map the selectivity boundary between α₁‑adrenoceptor engagement and benzodiazepine‑site modulation can use this compound as a structurally intermediate tool relative to the extremes defined in the published antihypertensive and anxiolytic series.

Kinase Inhibitor Hit‑Finding and Fragment‑Elaboration Library Design

Because the tetrahydropyrazolo[4,3‑c]pyridine core has yielded sub‑100 nM c‑Met inhibitors with >50‑fold kinase selectivity [3], the N1‑ethyl‑3‑phenyl substitution pattern can serve as a defined starting point for fragment growth or array synthesis. Its precise identity—rather than a close analog—ensures that initial enzyme and cellular data are immediately traceable to a single, well‑characterized chemical entity, facilitating reproducible SAR in hit‑to‑lead programs.

Reference Compound for Negative Control or Selectivity Profiling in Antihypertensive Assays

Given that N1‑benzyl‑3‑(4‑fluorophenyl) congeners display potent α₁‑adrenoceptor antagonism (IC₅₀ ≈ 10 nM) [2], the N1‑ethyl‑unsubstituted‑phenyl analog is expected, by class‑level inference, to exhibit substantially weaker α₁ binding. This makes it a candidate for use as a structurally matched negative control in α₁‑adrenoceptor screening cascades, provided that its actual IC₅₀ is measured in the user’s assay.

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